molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No. B1267549
CAS RN: 6270-47-9
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl(pyridin-3-yl)methanol and related compounds has been explored through various chemical strategies, including biocatalytic methods. For example, the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101 as a biocatalyst demonstrated high enantiomeric excess and yield, showcasing the effectiveness of microbial strains in producing enantiomerically pure forms of such compounds (Şahin, Serencam, & Dertli, 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl [(2-hydroxyphenyl)(pyridinium-2-ylamino)methyl]phosphonate methanol solvate, has been characterized by X-ray crystallography, revealing intricate details like dihedral angles and hydrogen bonding patterns (Li, Zhu, & Lu, 2008). These structural analyses provide insights into the molecular conformations that influence the compound's reactivity and properties.

Chemical Reactions and Properties

Phenyl(pyridin-3-yl)methanol participates in various chemical reactions, including as a hydrogen donor in metal-free reduction of nitro aromatic compounds. This reactivity is facilitated by its pyridine nucleus, highlighting the compound's utility in organic synthesis (Giomi, Alfini, & Brandi, 2011).

Physical Properties Analysis

The physical properties of Phenyl(pyridin-3-yl)methanol and its derivatives, such as solubility and melting points, can be influenced by molecular structure. The presence of hydrogen bonds and the molecular geometry significantly affect these properties, as observed in closely related molecules studied through spectroscopic methods and theoretical calculations (Proniewicz et al., 2014).

Chemical Properties Analysis

The chemical properties of Phenyl(pyridin-3-yl)methanol, including reactivity and stability, are shaped by its molecular structure and the electronic environment of its functional groups. Studies on related compounds have employed density functional theory (DFT) to explore the electronic properties and reactive sites, offering predictions about reactivity patterns and interaction potentials (Trivedi, 2017).

Scientific Research Applications

  • Biocatalytic Production : Phenyl(pyridin-3-yl)methanol has been synthesized using biocatalysts. A study demonstrated the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using bacterial strains like Lactobacillus paracasei BD101. This method showed high enantiomeric excess and yield, marking a significant advancement in producing chiral heteroaryl alcohols on a gram scale with biocatalysts (Şahin, Serencam, & Dertli, 2019).

  • Antimicrobial Properties : Certain derivatives of phenyl(pyridin-3-yl)methanol exhibit significant antimicrobial activity. A study synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones found that these compounds showed good antimicrobial activity, with some variants containing methoxy groups demonstrating particularly high effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Chemical Reduction Agent : (2-Pyridyl)phenyl methanol serves as a metal-free reduction agent for nitro aromatic compounds. It can participate in a domino process involving reduction and conjugate addition steps, highlighting its role in thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).

  • Spectroscopy and Surface Chemistry : In spectroscopy, derivatives of phenyl(pyridin-3-yl)methanol, like pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, have been investigated for their interactions with metal surfaces using surface-enhanced Raman scattering (SERS). This research provides insights into molecule adsorption modes and electrode interactions (Pięta et al., 2015).

  • Optical and Luminescent Materials : Derivatives of phenyl(pyridin-3-yl)methanol have been used in the synthesis of luminescent materials. For instance, 1,3-diarylated imidazo[1,5-a]pyridine derivatives exhibited remarkable Stokes' shift ranges, demonstrating potential for creating low-cost luminescent materials (Volpi et al., 2017).

  • Catalysis : Phenyl(pyridin-3-yl)methanol derivatives have been applied in catalysis. For example, palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine demonstrated good activity and selectivity in catalytic applications (Roffe et al., 2016).

  • Theoretical Studies and Molecular Analysis : Density functional theory (DFT) studies have been conducted on compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol to understand molecular properties, such as active sites and frontier orbital gaps (Trivedi, 2017).

properties

IUPAC Name

phenyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMUKAFNUZGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284090
Record name phenyl(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-3-yl)methanol

CAS RN

6270-47-9
Record name 6270-47-9
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Record name 6270-47-9
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Record name phenyl(pyridin-3-yl)methanol
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Record name phenyl(pyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a stirring solution of nicotinaldehyde 75 (0.876 mL, 9.34 mmol) in THF (20 mL) at 0° C. was slowly added a 1M phenylmagnesium bromide solution (9.34 mL, 9.34 mmol) and the reaction mixture was allowed to warm to room temperature over 30 minutes. The crude solution was diluted with ethyl acetate and washed with water, dried over Na2SO4, filtered and concentrated to afford compound 76 (1.7 g, 98% yield) after purification by flash chromatography (50 to 100% EtOAc in hexanes).
Quantity
0.876 mL
Type
reactant
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

50.0 gms of phenyl-3-pyridyl ketone was added to 650 ml of methanol and the system was then cooled to 0° to 5° C. After cooling, 15.5 gms of sodium borohydride was added in 3 parts. After addition, the system was allowed to come to room temperature. The system was then refluxed for 1 hour and stirred for an additional 72 hours at room temperature. The methanol was removed by stripping. Afterwards, 575 ml of 5% HCl solution was added to the residue and the system refluxed for 15 minutes. The acid was neutralized with 50% NaOH solution and the product extracted with methylene chloride to give the 3-pyridylphenylcarbinol as a white solid, m.p. 53° to 60° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AG Eissa, LE Powell, J Gee, PA Foster… - RSC Medicinal …, 2023 - pubs.rsc.org
Aromatase (CYP19A1) inhibitors are the mainstay therapeutics for the treatment of hormone dependant breast cancer, which accounts for approximately 70% of all breast cancer cases. …
Number of citations: 7 pubs.rsc.org
T Wang, S Cai, M Wang, W Zhang… - Journal of Medicinal …, 2021 - ACS Publications
With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 …
Number of citations: 39 pubs.acs.org
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
M Kuriyama, S Nakashima, T Miyagi, K Sato… - Organic Chemistry …, 2018 - pubs.rsc.org
The palladium-catalyzed anaerobic oxidation for N-heterocycle-containing alcohols has been developed with chloroarenes as oxidants. In this process, primary and secondary alcohols …
Number of citations: 7 pubs.rsc.org
G De Martino, G La Regina, A Di Pasquali… - Journal of medicinal …, 2005 - ACS Publications
1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs) is a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) active at submicromolar …
Number of citations: 64 pubs.acs.org
E Maerten, F Agbossou-Niedercorn, Y Castanet… - Tetrahedron, 2008 - Elsevier
Ruthenium–diamine–diphosphine complexes provide highly efficient catalysts for enantioselective hydrogenation of a series of pyridinyl aryl ketones. The hydrogenation proceeds …
Number of citations: 30 www.sciencedirect.com
RS Shetty, Y Lee, B Liu, A Husain… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and optimization of a series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues as antimitotic agents are described. A functionalized …
Number of citations: 33 pubs.acs.org
A Harikrishnan, J Sanjeevi… - Organic & Biomolecular …, 2015 - pubs.rsc.org
An efficient C–C bond formation strategy between aromatic/heteroaromatic π-nucleophiles and Lewis acid activated aldehydes is described. This aromatic electrophilic substitution …
Number of citations: 16 pubs.rsc.org
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org
GF Riegel, K Takashige, A Lovstedt… - Journal of Physical …, 2022 - Wiley Online Library
Several charge‐containing TADDOL salts were synthesized and used as organocatalysts in asymmetric Diels–Alder and hetero‐Diels–Alder reactions. Their catalytic activity was found …
Number of citations: 3 onlinelibrary.wiley.com

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